molecular formula C17H25N3O5 B8298702 diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate

diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate

Cat. No.: B8298702
M. Wt: 351.4 g/mol
InChI Key: HGVYXVBMCUNZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate is an organic compound that serves as an important intermediate in organic synthesis. It is primarily used in the synthesis of various pharmaceuticals and biologically active molecules. The compound is characterized by its crystalline powder form, white to light yellow in color, and has a molecular formula of C14H21N3O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reagents: Sodium ethoxide, benzyl chloride, hydrochloric acid.

    Conditions: Reactions are typically carried out in ethanol or other suitable solvents at controlled temperatures.

Major Products

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-(2-(6-amino-4-methylpyrid-2-yl)ethyl)malonate involves its role as a building block in organic synthesis. It participates in various chemical reactions, leading to the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and the final products formed .

Properties

Molecular Formula

C17H25N3O5

Molecular Weight

351.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate

InChI

InChI=1S/C17H25N3O5/c1-5-24-15(22)17(20-12(4)21,16(23)25-6-2)8-7-13-9-11(3)10-14(18)19-13/h9-10H,5-8H2,1-4H3,(H2,18,19)(H,20,21)

InChI Key

HGVYXVBMCUNZJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=NC(=CC(=C1)C)N)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (52 mg of 60% oil dispersion, 1.30 mmol) was added to a solution of 310 mg (1.43 mmol) of diethyl acetamidomalonate in 2.0 mL of N,N-dimethylformamide. After 30 min, 72 mg (0.20 mmol) of tetrabutylammonium iodide was added followed by 200 mg (0.65 mmol) of 6 -(2-methanesulfonyloxyethyl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine in 1.0 mL of N,N-dimethylformamide. The reaction was stirred at room temperature for 30 min, at 60° C. for 20 h, and at room temperature for 3 d. The reaction was diluted with 30. mL of ethyl acetate and washed with 15 mL each of saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride. The aqueous layers were extracted in succession with 30 mL of ethyl acetate. The combined organic layers were dried (sodium sulfate), decanted, and evaporated. The crude product was purified by flash column chromatography on 15 g of silica gel, eluting with 300 mL of 10% ethyl acetate in dichloromethane to give 243 mg (87% yield) of diethyl 2-acetamido-2-(2-(6-amino-4-methylpyrid-2-yl)ethyl)malonate as a tan solid.
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
6 -(2-methanesulfonyloxyethyl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

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